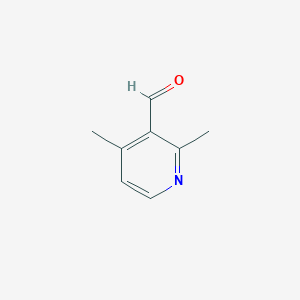

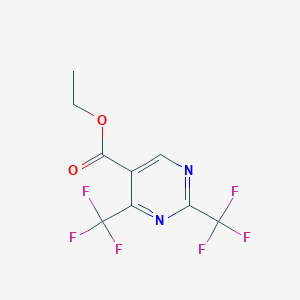

2,4-Dimethylnicotinaldehyde

Übersicht

Beschreibung

2,4-Dimethylnicotinaldehyde is a compound of interest in various chemical and pharmacological studies due to its potential as a precursor for the synthesis of more complex molecules. While specific studies directly addressing 2,4-Dimethylnicotinaldehyde are limited, insights can be gathered from research on similar compounds and general chemical principles.

Synthesis Analysis

Synthesis of related compounds involves condensation reactions, where formaldehyde and other aldehydes react under optimal conditions to form the desired product. For instance, 2,2-dimethylolheptaldehyde is prepared from formaldehyde and n-heptaldehyde through a condensation reaction, indicating a potential pathway for synthesizing similar compounds (Guo Wen-long, 2007).

Molecular Structure Analysis

Molecular structures of similar compounds, like 2,6-dimethyl-3,5-dicarbomethoxy-4-phenyl-1,4-dihydropyridine derivatives, have been determined using X-ray diffraction methods, revealing details about their conformation and the influence of substituents on their structure (R. Fossheim et al., 1982). Such analyses are essential for understanding the chemical behavior of 2,4-Dimethylnicotinaldehyde.

Chemical Reactions and Properties

The chemical reactions and properties of 2,4-Dimethylnicotinaldehyde can be inferred from studies on similar compounds, which undergo various reactions based on their functional groups. For example, compounds like 2,4-Dimethylbenzoylhydrazones show antioxidant activity, indicating reactive functional groups that may participate in similar reactions (M. Taha et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for the practical handling of chemicals. While specific data on 2,4-Dimethylnicotinaldehyde is not readily available, similar compounds' properties can provide insights. The synthesis and solid-state structures of related compounds, like dimethyl 2,2'-bithiophenedicarboxylates, reveal information about their crystalline structure and stability (M. Pomerantz et al., 2002).

Chemical Properties Analysis

The reactivity of similar compounds, such as [2,6-Bis((dimethylamino)methyl)phenyl]gold(I), toward alkyl halides, provides insight into their chemical properties and potential reactions. These studies highlight the complex nature of chemical interactions and the potential for various chemical transformations (G. Koten et al., 2000).

Wissenschaftliche Forschungsanwendungen

Ion Mobility Spectrometry

2,4-Dimethylnicotinaldehyde and its derivatives have been studied in the context of ion mobility spectrometry. The research focused on the positive ion mobility spectra of compounds, including 2,4-dimethylpyridine, in air at ambient pressure over a temperature range. The study highlighted the importance of using chemical standards to compare mobility spectra with increased precision worldwide, suggesting that compounds like 2,4-dimethylpyridine may be valuable in standardizing reduced mobilities in ion mobility spectrometry applications (Eiceman, Nazarov, & Stone, 2003).

Agricultural Applications

2,4-Dimethylnicotinaldehyde and its related compounds are extensively used in agriculture, particularly in turfgrass for selective broadleaf weed control. Research has shown that compounds like 2,4-D can dislodge from treated turf, especially in the presence of canopy moisture. The studies underscore the importance of understanding the interactions between these compounds and various surfactants used in agricultural applications to increase efficacy and minimize human exposure to these chemicals (Maxwell, Gannon, & Cooper, 2018).

Anticancer Activity and Molecular Docking

The derivatives of 2,4-dimethylnicotinaldehyde have been explored for their potential anticancer activity. A study demonstrated the green synthesis of novel 1,4-dihydropyridine-3,5-dicarbohydrazones using a grind-stone chemistry method. The compounds were evaluated against HepG2 cell lines and showed promising results. Additionally, molecular docking using Autodock Vina illustrated their binding modes within the active site of DYRK1A, indicating potential therapeutic applications (Gomha et al., 2020).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 2,4-Dimethylnicotinaldehyde are not mentioned, general trends in the field of chemical research suggest a focus on sustainable development and the use of catalytic chemistry for economic development . Additionally, advancements in drug delivery systems indicate potential future directions in the broader field of chemical research .

Eigenschaften

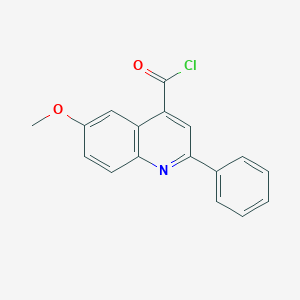

IUPAC Name |

2,4-dimethylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-4-9-7(2)8(6)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDOBBKBXSEULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439873 | |

| Record name | 2,4-DIMETHYLNICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylnicotinaldehyde | |

CAS RN |

168072-32-0 | |

| Record name | 2,4-DIMETHYLNICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

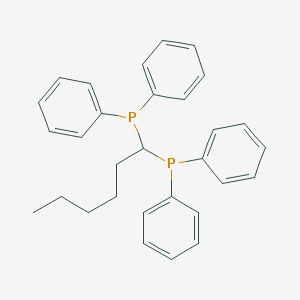

![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)